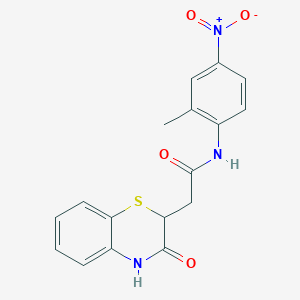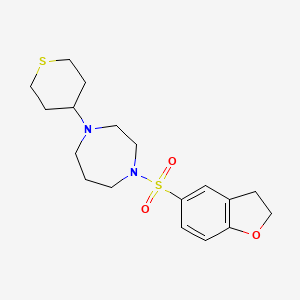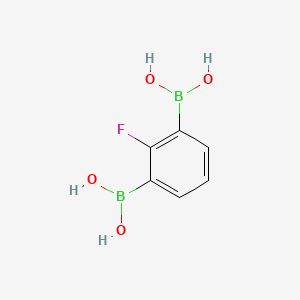![molecular formula C18H18N2O5S B2437186 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide CAS No. 1100792-12-8](/img/structure/B2437186.png)
1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented .Scientific Research Applications
Enzyme Inhibitory Potential
Research has highlighted the enzyme inhibitory potential of sulfonamides, including those with benzodioxane and acetamide moieties, against α-glucosidase and acetylcholinesterase (AChE) (Abbasi et al., 2019). These compounds, synthesized through various reactions involving 1,4-benzodioxane, have shown substantial inhibitory activity, particularly against yeast α-glucosidase.
Antibacterial and Antifungal Properties
A series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety have been evaluated for their potential antibacterial and antifungal properties. These compounds demonstrated good activity against various bacterial strains and enzymes like lipoxygenase, butyrylcholinesterase, and acetylcholinesterase, along with α-glucosidase (Irshad et al., 2016).
Anti-bacterial Potential
Research has been conducted to investigate the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).
Pharmacological Evaluation
A pharmacological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives showed moderate activity against butyrylcholinesterase and acetylcholinesterase, with a notable activity against the lipoxygenase enzyme. These sulfonamides also displayed promising antimicrobial and hemolytic activities, indicating their therapeutic utility (Irshad, 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in muscle movement, pain responses, and cognitive functions. Lipoxygenase enzymes are involved in the metabolism of fatty acids and play a role in inflammatory responses.
Mode of Action
The compound interacts with its targets by inhibiting their activity . By inhibiting cholinesterases, it can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of lipoxygenase enzymes can reduce the production of pro-inflammatory mediators, potentially leading to anti-inflammatory effects.
Safety and Hazards
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-19-18(21)15-10-12-4-2-3-5-14(12)20(15)26(22,23)13-6-7-16-17(11-13)25-9-8-24-16/h2-7,11,15H,8-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARTVUNEWHKKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)
![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)



![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)





![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2437119.png)

